![molecular formula C21H16FN3OS B2676968 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1049417-20-0](/img/structure/B2676968.png)
2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H16FN3OS and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the imidazo[2,1-b][1,3]thiazole family known for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₆FN₃O₂S
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions involving thiazole derivatives and imidazole precursors. Advanced techniques such as continuous flow chemistry may be employed to enhance yield and purity during industrial production .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- A new class of imidazo derivatives demonstrated significant cytotoxic activity against pancreatic cancer cells by inhibiting focal adhesion kinase (FAK), a target implicated in tumor progression .
- Compounds exhibiting IC50 values in the range of 0.59 to 2.81 μM were noted for their antiproliferative effects and ability to enhance the efficacy of gemcitabine treatment by modulating transporter expression .
Antimicrobial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been evaluated for their antimicrobial properties:
- A series of compounds were synthesized and tested against Mycobacterium tuberculosis (Mtb), with some showing promising activity (IC50 values as low as 2.03 μM) without acute toxicity towards normal cell lines .
- The selective inhibition of Mtb over non-tuberculous mycobacteria indicates a potential therapeutic application in treating tuberculosis .
Antioxidant Activity
Some derivatives have been reported to possess antioxidant properties:
- Studies indicated that structural modifications can enhance antioxidant activity significantly . Such activities are crucial for developing compounds that can mitigate oxidative stress-related diseases.
Case Study 1: FAK Inhibition in Pancreatic Cancer
A study explored the effects of imidazo[2,1-b][1,3]thiazole derivatives on pancreatic cancer cell lines. The results indicated that specific compounds could inhibit FAK phosphorylation effectively:
- Cell Lines Used : MesoII and STO cells.
- Results : Promising antitumor activity with IC50 values ranging from 0.59 to 2.81 μM was observed. The compounds also enhanced gemcitabine efficacy by increasing hENT-1 expression .
Case Study 2: Antitubercular Activity
Another investigation focused on the antitubercular activity of similar derivatives:
- Compounds Tested : Various imidazo[2,1-b][1,3]thiazole derivatives.
- Results : The most active compounds showed IC50 values against Mtb as low as 2.03 μM while exhibiting low toxicity towards normal cells .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds:
Compound | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
Compound A | Anticancer | 0.59 - 2.81 | FAK inhibitor |
Compound B | Antitubercular | 2.03 | Selective for Mtb |
Compound C | Antioxidant | Varies | Structural modifications enhance activity |
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
One of the significant areas of research involving this compound is its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
A study conducted by Dincel et al. reported on the synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives, including those related to 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline. The research demonstrated that certain derivatives exhibited significant in vitro acetylcholinesterase inhibitory activity. The best-performing compound showed an inhibition rate of 69.92% at a specific concentration .
Anticancer Potential
The compound also shows promise as an anticancer agent . The imidazo[2,1-b][1,3]thiazole scaffold has been linked to antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
Research on related imidazo[2,1-b][1,3]thiazole derivatives indicated their effectiveness against pancreatic cancer cells. These compounds were evaluated using the Sulforhodamine B assay to determine their cytotoxic effects on cancer cell lines such as SUIT-2 and Panc-1. The results suggested that modifications to the imidazo[2,1-b][1,3]thiazole structure could enhance anticancer efficacy significantly .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
Study | Focus Area | Findings | Activity Level |
---|---|---|---|
Dincel et al. (2023) | Neuropharmacology | Significant AChE inhibition | 69.92% inhibition |
Romagnoli et al. (2020) | Oncology | Antiproliferative against pancreatic cancer | IC50 values in submicromolar range |
PMC Study (2024) | Drug Design | Molecular docking studies support binding interactions with AChE | Promising therapeutic potential |
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-17-7-5-15(6-8-17)18-12-25-19(13-27-21(25)23-18)20(26)24-10-9-14-3-1-2-4-16(14)11-24/h1-8,12-13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFQLMUSKKXVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.